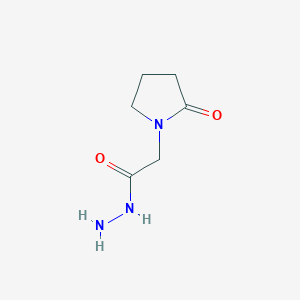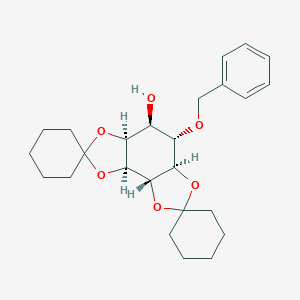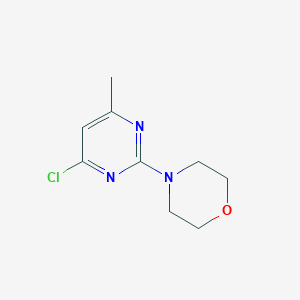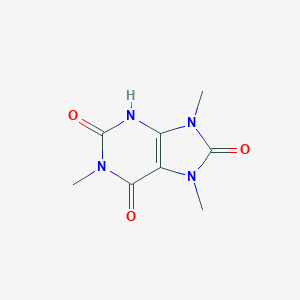
m-Xylene-d10
Descripción general
Descripción
M-Xylene-d10 is a deuterated derivative of m-xylene . The rotational spectra and rotational constants of m-xylene and m-xylene-d10 have been evaluated by pulsed beam Fourier transform microwave spectroscopy .
Synthesis Analysis
M-Xylene-d10 is used as a product for proteomics research . Its molecular formula is C6D4(CD3)2 and it has a molecular weight of 116.23 .Molecular Structure Analysis
The linear formula of m-Xylene-d10 is C6D4(CD3)2 . It has a molecular weight of 116.23 . The SMILES string representation of its structure is [2H]c1c([2H])c(c([2H])c(c1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] .Chemical Reactions Analysis
M-Xylene undergoes oxidation to form isophthalic acid . It is also used as a raw material in the manufacture of 2,4- and 2,6- xylidine as well as a range of smaller-volume chemicals . The effect of relative humidity on the secondary organic aerosol (SOA) formation from the photooxidation of m-xylene initiated by OH radicals has been investigated .Physical And Chemical Properties Analysis
M-Xylene-d10 has a molecular weight of 116.23 . The extraordinary selectivity of m-xylene is mainly due to its high dipole moment .Aplicaciones Científicas De Investigación
Environmental Analysis
m-Xylene-d10 is used in environmental analysis . It can be used as a standard in the analysis of environmental pollutants. The deuterated form of m-xylene is particularly useful because it can act as an internal standard, allowing for more accurate quantification of pollutants.
NMR Solvents
m-Xylene-d10 is used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy . NMR is a powerful tool used by chemists to determine the structure of organic compounds. The deuterated form of m-xylene is used because regular hydrogen (H) interferes with the magnetic field used in NMR, while deuterium (D) does not.
Priority Pollutants
m-Xylene-d10 is used in the study of priority pollutants . Priority pollutants are a set of chemical pollutants that the U.S. Environmental Protection Agency (EPA) has determined pose a significant risk to human health or the environment. m-Xylene-d10 can be used as a reference standard in the analysis of these pollutants.
GC/MS Technique
m-Xylene-d10 is suitable for Gas Chromatography/Mass Spectrometry (GC/MS) techniques . GC/MS is a method that combines the features of gas-liquid chromatography and mass spectrometry to identify different substances within a test sample.
Rotational Spectra Study
The rotational spectra of m-xylene-d10 have been recorded and studied using pulsed beam Fourier transform microwave spectroscopy . This allows scientists to evaluate the rotational constants of m-xylene and m-xylene-d10, providing valuable information about the structure and properties of these molecules.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSZLXZYQVIEFR-ZGYYUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480403 | |
| Record name | m-Xylene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Xylene-d10 | |
CAS RN |
116601-58-2 | |
| Record name | m-Xylene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-Xylene-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)

![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)




![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)